molecular formula C7H9N3O2 B1429825 Ethyl 3-aminopyridazine-4-carboxylate CAS No. 716325-02-9

Ethyl 3-aminopyridazine-4-carboxylate

Cat. No.: B1429825
CAS No.: 716325-02-9
M. Wt: 167.17 g/mol
InChI Key: NUSPBHZJUQSYQZ-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyridazine-4-carboxylate (CAS: 716325-02-9) is a pyridazine derivative featuring an amino group at the 3-position and an ethyl ester moiety at the 4-position. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 183.17 g/mol, and it is commercially available at 97% purity . Pyridazine derivatives are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring, which confer unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminopyridazine-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the cyclization of suitable precursors in the presence of catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminopyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-aminopyridazine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in inhibiting bacterial growth, making it a candidate for antibiotic development.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Structure-activity relationship studies suggest that modifications to the pyridazine ring can enhance its antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231.
Compound Activity Type Target Organisms Reference
This compoundAntimicrobialVarious bacteria
Pyridazine derivativesAnticancerHeLa, MDA-MB-231

Industrial Applications

The compound is also utilized in various industrial processes:

  • Catalyst in Polymer Production : this compound is employed as a catalyst in the production of polyethylene terephthalate (PET) and nylon. Its role helps improve reaction efficiency and reduces unwanted byproducts during polymerization processes.
  • Chemical Intermediates : It can be converted into other organic compounds through alkylation, facilitating the production of dyes, solvents, and other chemical intermediates essential for various industrial applications.

Material Science

In material science, this compound is incorporated into polymers and coatings to enhance their mechanical properties and resistance to environmental degradation. This application is crucial for developing advanced materials with tailored properties for specific uses.

Agrochemical Applications

The compound is being explored in the formulation of agrochemicals, where it enhances the efficacy of crop protection products by improving their absorption and effectiveness. This application is vital for sustainable agricultural practices.

Biochemical Research

This compound acts as a building block in the development of novel biochemical probes, aiding in enzyme activity studies and cellular processes. Its unique structure allows it to interact with biological targets effectively.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant strains.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cells. For example, modifications to the compound improved its efficacy against MDA-MB-231 breast cancer cells, with IC₅₀ values indicating strong cytotoxicity.

Mechanism of Action

The mechanism of action of ethyl 3-aminopyridazine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogues of Ethyl 3-aminopyridazine-4-carboxylate

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Substituent Positions
This compound 716325-02-9 C₇H₉N₃O₂ 183.17 97% 3-amino, 4-ethyl ester
Ethyl 6-aminopyridazine-3-carboxylate 98548-01-7 C₇H₉N₃O₂ 183.17 95% 6-amino, 3-ethyl ester (positional isomer)
Mthis compound Not provided C₆H₇N₃O₂ 169.14 N/A 3-amino, 4-methyl ester
Ethyl 3-amino-1H-pyrazole-4-carboxylate 6994-25-8 C₆H₉N₃O₂ 155.15 N/A Pyrazole core, 3-amino, 4-ethyl ester

Key Differences :

  • Positional Isomerism: Ethyl 6-aminopyridazine-3-carboxylate shares the same molecular formula as the target compound but differs in substituent positions, which may alter electronic distribution and intermolecular interactions .
  • Ester Chain Length : Replacing the ethyl group (C₂H₅) with a methyl group (CH₃) reduces lipophilicity and molecular weight, as seen in the methyl analogue .

Physicochemical Properties

  • Ethyl vs. Methyl Esters : Methyl esters generally exhibit higher melting points and lower solubility in organic solvents compared to ethyl esters due to reduced steric hindrance and polarity .
  • Pyridazine vs. Pyrazole : Pyridazines typically have higher dipole moments than pyrazoles due to their larger aromatic system, influencing solubility and crystallinity .

Biological Activity

Ethyl 3-aminopyridazine-4-carboxylate (EAPC) is a heterocyclic compound with a molecular formula of C₇H₉N₃O₂, derived from pyridazine. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EAPC, supported by data tables, case studies, and detailed research findings.

EAPC can be synthesized through various methods, typically involving the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Cyclization reactions with suitable reagents.
  • Use of catalysts to enhance yield and purity.
  • Industrial production employing continuous flow reactors for consistent quality.

The compound's structure allows it to undergo several chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity.

Antimicrobial Activity

EAPC has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that derivatives of pyridazine possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Compound Activity Type Target Organisms Reference
EAPCAntimicrobialVarious bacteria
Pyridazine derivativesAntimicrobialGram-positive and Gram-negative bacteria

Anticancer Activity

EAPC has been investigated for its anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The presence of functional groups like -OH and -NH₂ significantly improves efficacy by lowering IC₅₀ values .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of EAPC on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer).
  • IC₅₀ Values :
    • HeLa: 0.058 μM
    • A549: 0.035 μM
    • MDA-MB-231: 0.021 μM

These results indicate that EAPC exhibits potent anticancer activity, particularly against the tested cell lines .

The mechanism by which EAPC exerts its biological effects involves interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate cellular processes such as proliferation and apoptosis. The exact pathways are still under investigation but are believed to involve inhibition of critical enzymes involved in metabolic pathways related to cancer cell growth .

Research Findings Overview

Recent studies have focused on the synthesis of EAPC analogs and their biological evaluation:

  • Antitumor Activity : Several analogs have been synthesized with modifications aimed at increasing cytotoxicity against tumor cells.
  • Structure-Activity Relationship (SAR) : Investigations into how structural changes affect biological activity have provided insights into optimizing compounds for better efficacy.
  • In Vitro Studies : Many studies utilize in vitro assays to evaluate the cytotoxic effects on different cancer cell lines, providing data on IC₅₀ values and selectivity indices.

Summary of Findings

Study Focus Key Findings Reference
Antimicrobial ActivitySignificant activity against various bacteria
Anticancer ActivityPotent effects on HeLa, A549, MDA-MB-231 cell lines
Mechanism of ActionInteraction with enzymes affecting proliferation

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 3-aminopyridazine-4-carboxylate to improve yield and purity?

Methodological Answer:

  • Use a stepwise approach: (1) Start with a pyridazine precursor and introduce the amino group via nucleophilic substitution under controlled pH (e.g., ammonia in ethanol at 60°C). (2) Perform esterification using ethyl chloroformate in the presence of a base like triethylamine to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization.
  • Purify the crude product using column chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm the structure. The amino proton typically appears as a broad singlet (~δ 5.5-6.5 ppm), while the ester carbonyl resonates at ~δ 165-170 ppm in 13C^{13}C NMR.
  • FT-IR: Identify key functional groups: N-H stretch (~3350 cm1^{-1}), C=O ester (~1720 cm1^{-1}), and pyridazine ring vibrations (~1600 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with an error margin <5 ppm .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood for synthesis steps involving volatile reagents.
  • Store the compound in a dark, airtight container at 2–8°C to prevent degradation.
  • Dispose of waste via neutralization (e.g., dilute acetic acid for basic residues) and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Grow single crystals via slow evaporation from a dichloromethane/methanol mixture.
  • Collect diffraction data using a synchrotron source (λ = 0.710–0.920 Å) and refine the structure with SHELXL (for small molecules) or Mercury CSD 2.0 (for visualizing intermolecular interactions like hydrogen bonds and π-stacking).
  • Validate bond angles and torsional parameters against Cambridge Structural Database (CSD) entries to detect anomalies .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces and identify electrophilic centers.
  • Simulate reaction pathways using Gaussian or ORCA software to estimate activation energies for substitutions at the pyridazine C-4 or C-6 positions.
  • Cross-validate computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction intermediates) .

Q. How can researchers address contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:

  • Conduct meta-analysis of published datasets, focusing on variables like assay type (e.g., cell-based vs. enzymatic), purity (>98% by HPLC), and solvent effects (DMSO vs. aqueous buffers).
  • Use structure-activity relationship (SAR) models to isolate critical functional groups (e.g., the amino and ester moieties) contributing to activity.
  • Replicate conflicting studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity assays) to identify protocol-dependent discrepancies .

Properties

IUPAC Name

ethyl 3-aminopyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSPBHZJUQSYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739335
Record name Ethyl 3-aminopyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716325-02-9
Record name Ethyl 3-aminopyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Aminopyridazine-4-carboxylic acid (1.68 g, prepared as in JOC, (1985), 50, 346) was refluxed in ethanol (170 ml) with concentrated hydrochloric acid (2 ml) and p-toluene-sulphonyl chloride (0.1 g) for 55 hours. The solvent was evaporated and ice water added to the residue, which was then neutralised with solid sodium bicarbonate. The mixture was extracted with chloroform, insoluble material filtered, the organic extract dried over magnesium sulphate and evaporated to give 3-aminopyridazine-4-carboxylic acid ethyl ester (1.02 g) as a white solid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 3-aminopyridazine-4-carboxylate
Ethyl 3-aminopyridazine-4-carboxylate
Ethyl 3-aminopyridazine-4-carboxylate
Ethyl 3-aminopyridazine-4-carboxylate
Ethyl 3-aminopyridazine-4-carboxylate
Ethyl 3-aminopyridazine-4-carboxylate

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